molecular formula C17H16O3 B2378390 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid CAS No. 438530-83-7

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid

Cat. No.: B2378390
CAS No.: 438530-83-7
M. Wt: 268.312
InChI Key: JJGPEMVLUHQHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable benzoic acid derivative. One common method is the esterification of 2,3-dihydro-1H-inden-5-ol with methyl 3-(bromomethyl)benzoate, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro or sulfonic acid groups.

Scientific Research Applications

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The 2,3-dihydro-1H-inden-5-yloxy group may enhance the compound’s binding affinity or specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-5-ol: A precursor in the synthesis of the target compound.

    Methyl 3-(bromomethyl)benzoate: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a 2,3-dihydro-1H-inden-5-yloxy group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGPEMVLUHQHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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